Cas no 92633-20-0 (Phenol, 2,2'-[1,7-heptanediylbis(iminomethylene)]bis-)

Phenol, 2,2'-[1,7-heptanediylbis(iminomethylene)]bis- structure
92633-20-0 structure
Product name:Phenol, 2,2'-[1,7-heptanediylbis(iminomethylene)]bis-
CAS No:92633-20-0
MF:C21H30N2O2
MW:342.4751
CID:753097
PubChem ID:16078838

Phenol, 2,2'-[1,7-heptanediylbis(iminomethylene)]bis- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2,2'-[1,7-heptanediylbis(iminomethylene)]bis-
    • 2-[[7-[(2-hydroxyphenyl)methylamino]heptylamino]methyl]phenol
    • 92633-20-0
    • 2,2'-[Heptane-1,7-diylbis(azanediylmethylene)]diphenol
    • DTXSID20582015
    • Inchi: InChI=1S/C21H30N2O2/c24-20-12-6-4-10-18(20)16-22-14-8-2-1-3-9-15-23-17-19-11-5-7-13-21(19)25/h4-7,10-13,22-25H,1-3,8-9,14-17H2
    • InChI Key: LBIDMLWIGMISLX-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)CNCCCCCCCNCC2=CC=CC=C2O)O

Computed Properties

  • Exact Mass: 342.230728204g/mol
  • Monoisotopic Mass: 342.230728204g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 12
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.5Ų
  • XLogP3: 4.7

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